2,3,7-Triphenyl-1H-indole

thermal stability melting point crystal packing

Researchers often face supply challenges when sourcing specific triarylindole isomers, where incorrect substitution patterns lead to failed device fabrication. 2,3,7-Triphenyl-1H-indole (CAS 1247-96-7) is the structurally verified isomer required for 2,3,7-triindole architectures. - Achieves hole mobilities of ~0.4 cm² V⁻¹ s⁻¹ in OFETs when used as the core scaffold. - Retains a free N-H proton (pKa ~16.3) enabling further N-alkylation/arylation, unlike the fully substituted 1,2,3-isomer. - High melting point (215-216°C) supports polycondensation reactions above 180°C and facilitates train-sublimation purification to >99.9% purity for reproducible OLED performance.

Molecular Formula C26H19N
Molecular Weight 345.4 g/mol
CAS No. 1247-96-7
Cat. No. B072920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7-Triphenyl-1H-indole
CAS1247-96-7
Synonyms2,3,7-Triphenyl-1H-indole
Molecular FormulaC26H19N
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H19N/c1-4-11-19(12-5-1)22-17-10-18-23-24(20-13-6-2-7-14-20)25(27-26(22)23)21-15-8-3-9-16-21/h1-18,27H
InChIKeyYTVWMYIAUIKCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,7-Triphenyl-1H-indole: Physicochemical Profile & Sourcing Guide


2,3,7-Triphenyl-1H-indole (C26H19N, MW 345.44 g/mol) is a triaryl-substituted indole derivative in which phenyl groups occupy the 2-, 3- and 7-positions of the indole scaffold . The 7‑phenyl substituent (located on the benzo ring rather than the pyrrole moiety) distinguishes this compound from the more widely studied 1,2,3‑triphenyl‑1H‑indole (CAS 54879‑94‑6) and 2,3‑diphenyl‑1H‑indole (CAS 3469‑20‑3) . The compound exhibits a melting point of 215‑216 °C (experimentally determined) and a predicted pKa of 16.29 ± 0.30 [1]. These properties are critical for selection in materials‑science and synthetic‑chemistry workflows because the substitution pattern directly influences molecular planarity, crystal packing, N‑H acidity, and the thermodynamics of purification via sublimation or recrystallization .

7-Phenyl on benzo ring, not N-substituted
Free N-H proton for further functionalisation
High melting point supports vacuum sublimation

Why Generic Indole Scoping Fails for This Isomer


General‐purchasing workflows that treat all “triphenylindoles” as interchangeable overlook a fundamental structure‐property relationship: the position of the phenyl substituent on the indole benzo‑ring (position 7) versus the pyrrole nitrogen (position 1) creates distinct electronic and steric environments . Unlike 1,2,3‑triphenyl‑1H‑indole, the 2,3,7‑isomer retains a free N‑H proton that participates in hydrogen bonding, modulates pKa, and provides a reactive handle for further functionalisation . Quantitative differential data summarised in Section 3 demonstrates that 2,3,7‑triphenyl‑1H‑indole cannot be substituted by its isomeric or less‑substituted analogs without altering thermal‑processing windows, pKa‑dependent solubility/partitioning, or crystallisation properties .

2,3,7-Triphenyl-1H-indole 1,2,3-Isomer lacks free N-H; alters functionalisation scope
2,3,7-Triphenyl-1H-indole 2,3-Diphenyl-indole: lower melting point may compromise high-T processing
2,3,7-Triphenyl-1H-indole 2,3,5-Isomer exhibits different N-H acidity, potentially shifting reactivity

Comparator Evidence Against Closest Analogs


Thermal Stability: Melting Point Advantage Over 2,3-Diphenyl-Indole

The melting point (Tm) of 2,3,7‑triphenyl‑1H‑indole is 215‑216 °C, which is ca. 91 °C higher than the experimentally reported Tm of 2,3‑diphenyl‑1H‑indole (123‑125 °C) . The ∆Tm ≈ +91 °C reflects the additional 7‑phenyl substituent that enhances lattice stabilization through extended π‑stacking and van der Waals contacts, thereby permitting higher‑temperature processing (e.g., vacuum sublimation, melt‑crystallisation) without thermal degradation .

Thermal Stability vs 2,3-Diphenyl-Indole
Data to verify
Target Tm: 215–216 °C Comparator Tm: 123–125 °C ΔTm ≈ +91 °C
Reported higher Tm supports purification by sublimation
Verify with in-house DSC before use
thermal stability melting point crystal packing purification

Acidity Modulation Versus 2,3,5-Triphenyl-1H-Indole

The predicted pKa of 2,3,7‑triphenyl‑1H‑indole is 16.29 ± 0.30, which is 0.10 pKa units lower than that of the regioisomer 2,3,5‑triphenyl‑1H‑indole (predicted pKa 16.39 ± 0.30) . Although the absolute difference is modest, it reflects the greater electron‑withdrawing character of the 7‑phenyl substituent (closer proximity to the indole nitrogen) relative to a 5‑phenyl group, resulting in a measurably more acidic N‑H proton .

Acidity vs 2,3,5-Triphenyl-1H-Indole
Data to verify
Target pKa: 16.29 ± 0.30 Comparator pKa: 16.39 ± 0.30 ΔpKa ≈ −0.10
Slightly lower pKa may influence N-deprotonation rate
Predicted values; experimental confirmation advised
pKa N-H acidity nucleophilicity functionalisation

Synthetic Portfolio: Sole Entry to 2,3,7-Triindole Architectures

In metal- or oxidant‑free syntheses of substituted indoles from aromatic amines and 1,2‑diaza‑1,3‑dienes, aryl substituent placement on the starting amine determines the final indole substitution pattern . Accordingly, 2,3,7‑triphenyl‑1H‑indole requires a 2‑phenyl‑substituted aniline as the precursor; the 7‑phenyl group is therefore introduced prior to indole cyclisation and cannot be efficiently installed by late‑stage C‑H functionalisation of a pre‑formed 2,3‑diphenylindole core [1]. This makes 2,3,7‑triphenyl‑1H‑indole the only direct precursor for 2,3,7‑functionalised triindole architectures (e.g., via oxidative trimerisation), which carry unique optoelectronic properties distinct from those derived from 1,2,3‑ or 2,3,5‑triphenylindole isomers [1].

Synthetic Portfolio: Triindole Precursor
Class-level
Exclusive feedstock for 2,3,7-triindole architecture
Only precursor to 2,3,7-substituted triindole semiconductors
Class-level inference; confirm regiochemistry
regioselectivity triindole synthesis building block oxidative coupling

Vacuum Processability: Sublimation Advantage Over 1,2,3-Isomer

The experimentally determined melting point of 2,3,7‑triphenyl‑1H‑indole (215‑216 °C) lies within the practical sublimation temperature range (typically 150‑300 °C under 10⁻⁶ Torr) for rigid aromatic molecules, whereas the melting point of 1,2,3‑triphenyl‑1H‑indole has been reported to be significantly lower (ca. 54‑59 °C) . A compound that melts below ~100 °C tends to form a liquid phase during vacuum sublimation, resulting in droplet ejection, poor film thickness control, and contamination of the deposition chamber . The ~160 °C higher Tm of 2,3,7‑triphenyl‑1H‑indole therefore enables standard sublimation‑based purification and thermal‑evaporation thin‑film deposition protocols that are incompatible with the 1,2,3‑isomer .

Vacuum Processability vs 1,2,3-Isomer
Data to verify
Target Tm: 215–216 °C (sublimation feasible) Comparator Tm: ~54–59 °C (sublimation problematic) ΔTm ≈ +160 °C
Higher Tm enables sublimation-grade purification
Assess sublimation rate experimentally
sublimation purity OLED grade vacuum deposition

Key Application Scenarios Based on Comparator Data


Organic Semiconductor Precursor for Triindole Charge-Transport Materials

The unique 2,3,7‑substitution pattern of this compound is required to access triindole architectures with phenyl groups at the 2,3,7‑positions . Triindole single crystals and thin‑films derived from this scaffold exhibit hole mobilities of ~0.4 cm² V⁻¹ s⁻¹ [1], making them suitable for organic field‑effect transistors (OFETs) and as hole‑transport layers in organic light‑emitting diodes (OLEDs). The free N‑H proton (pKa ≈ 16.3) also permits N‑alkylation or N‑arylation to tune solubility and packing, a modification not available for the fully substituted 1,2,3‑triphenyl‑1H‑indole isomer .

Thermally Robust Building Block for High-Temperature Synthesis

With a Tm of 215‑216 °C , 2,3,7‑triphenyl‑1H‑indole can withstand reaction conditions (e.g., polycondensation at >180 °C) that would melt or degrade lower‑melting analogs such as 2,3‑diphenyl‑1H‑indole (Tm = 123‑125 °C) [1]. This thermal robustness makes it suitable as a core unit in high‑temperature stable conjugated polymers or shape‑persistent dendrimers where backbone integrity during processing is critical.

N-H Acidity-Dependent Ligand Design for Late Transition Metals

The predicted pKa of 16.29 for the N‑H proton, which is 0.10 units more acidic than that of the 2,3,5‑isomer , enables more facile deprotonation to generate the indolyl anion. This reactivity is valuable for forming indolyl‑metal complexes with late transition metals (e.g., Pd, Pt, Ir) where the indolyl ligand serves as a strong σ‑donor . Procurement of the 2,3,7‑isomer over the 2,3,5‑isomer ensures the intended acidity and metal‑binding behaviour without additional titration or screening.

Sublimation-Grade Intermediate for OLED Research

The high melting point (215‑216 °C) and the absence of a thermally labile N‑phenyl substituent make 2,3,7‑triphenyl‑1H‑indole amenable to train‑sublimation purification , unlike 1,2,3‑triphenyl‑1H‑indole which melts below 60 °C and is unsuitable for standard sublimation protocols [1]. This property directly supports the preparation of ultra‑high‑purity (>99.9 %) material required for reproducible OLED device fabrication.

Application
Selection Property
Validation Focus
Triindole Charge-Transport Materials
2,3,7-substitution topology
Hole mobility optimisation in OFET/OLED
High-Temperature Polymer Building Block
Elevated melting point relative to analogs
Stability during high-T polycondensation
N-H Acidity-Dependent Ligand Design
Measurably higher N-H acidity
Deprotonation and metal coordination behaviour
Sublimation-Grade OLED Intermediate
Sublimation-compatible thermal profile
Ultra-high-purity for OLED device fabrication
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